![molecular formula C16H10N2OS B15170180 2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one CAS No. 879282-19-6](/img/structure/B15170180.png)
2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . This compound features a unique structural motif that combines a thiazole ring with an isoquinoline moiety, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction proceeds smoothly, yielding the desired thiazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives.
Scientific Research Applications
2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying antibacterial, antifungal, and antiviral properties.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and infectious diseases.
Industry: The compound’s unique structure makes it useful in developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may act as an inhibitor of bacterial DNA gyrase or other essential enzymes, disrupting cellular functions and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyridines: These compounds share a similar thiazole ring structure but differ in the fused heterocyclic system.
Thiazolo[5,4-d]thiazoles: These compounds feature a thiazole-thiazole fusion, offering different biological activities.
Pyrano[2,3-d]thiazoles: These derivatives have a pyran ring fused to the thiazole, providing unique chemical properties.
Uniqueness
2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one is unique due to its combination of a thiazole ring with an isoquinoline moiety. This structural motif imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
879282-19-6 |
|---|---|
Molecular Formula |
C16H10N2OS |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-phenyl-4H-[1,3]thiazolo[4,5-c]isoquinolin-5-one |
InChI |
InChI=1S/C16H10N2OS/c19-15-12-9-5-4-8-11(12)13-14(17-15)18-16(20-13)10-6-2-1-3-7-10/h1-9H,(H,17,19) |
InChI Key |
BKGKFBSZLYWKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one](/img/structure/B15170119.png)
![9-Chloro-1-ethyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15170121.png)
![6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15170123.png)
![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)
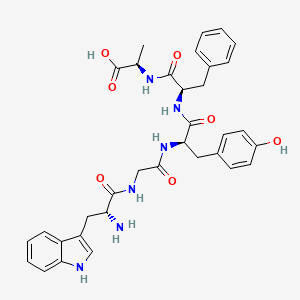
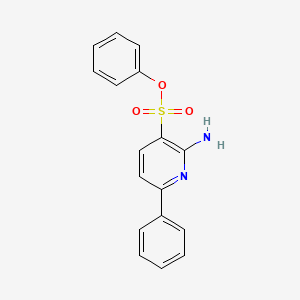
![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)
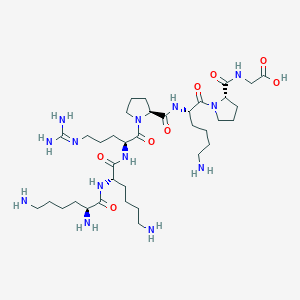

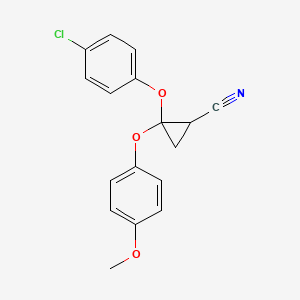
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)
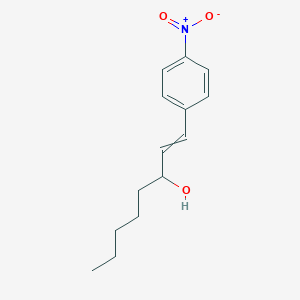
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)
